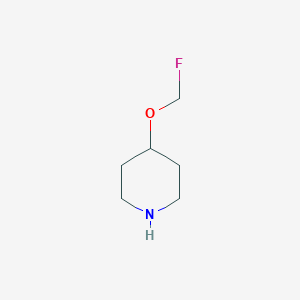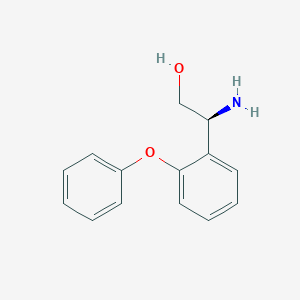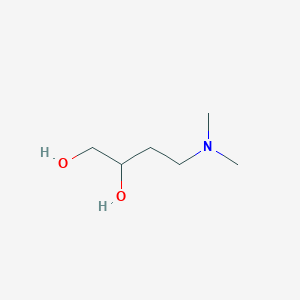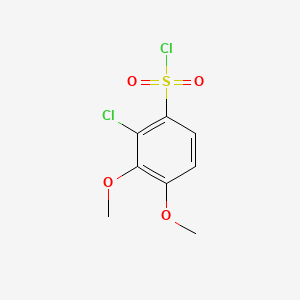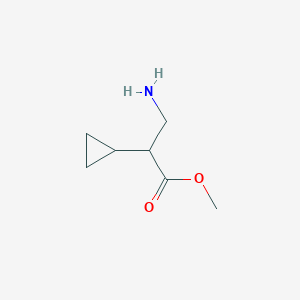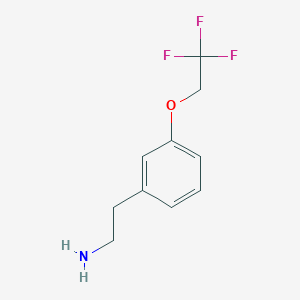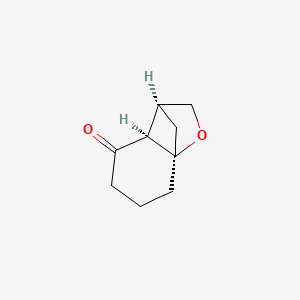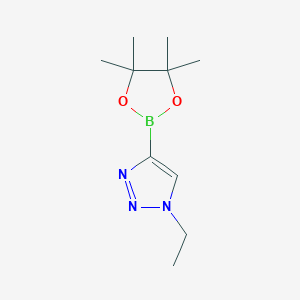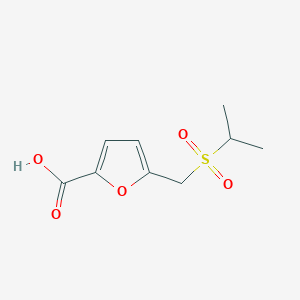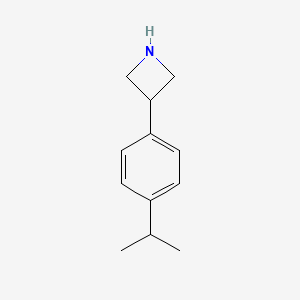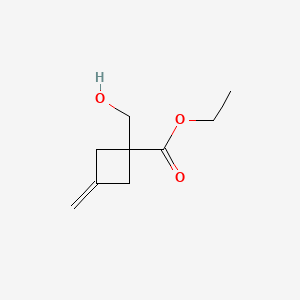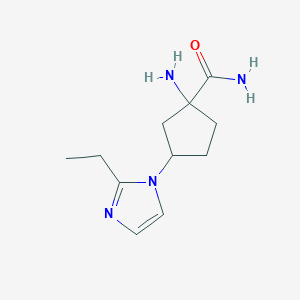
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, an imidazole ring, and a carboxamide group. The presence of the imidazole ring, a five-membered heterocyclic moiety, is particularly significant due to its wide range of chemical and biological properties .
Preparation Methods
One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino and imidazole groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biologically active molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to various pharmacologically active compounds.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can be compared to other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-amino-3-(2-ethylimidazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-9-14-5-6-15(9)8-3-4-11(13,7-8)10(12)16/h5-6,8H,2-4,7,13H2,1H3,(H2,12,16) |
InChI Key |
HKPWTJVJPNJFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2CCC(C2)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
amine](/img/structure/B13534442.png)
